

# Crystallographic data of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

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## Compound of Interest

Compound Name: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

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## Technical Guide: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Disclaimer: Extensive searches for experimental crystallographic data for **Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate** (CAS No. 154477-54-0) did not yield specific results regarding its crystal system, space group, unit cell dimensions, or other related crystallographic parameters. The following guide provides a comprehensive overview of the available chemical data and a detailed synthesis protocol.

## Introduction

**Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate** is a key chemical intermediate, primarily recognized for its role in the synthesis of Fexofenadine, a non-drowsy second-generation antihistamine used for the treatment of allergy symptoms.<sup>[1]</sup> The purity and characterization of this intermediate are crucial for the efficient production of the final active pharmaceutical ingredient (API). This document summarizes the known chemical properties and provides a detailed experimental protocol for its synthesis.

## Chemical and Physical Data

The following table summarizes the key chemical and physical properties of **Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate**.

Property	Value	Source
CAS Number	154477-54-0	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>15</sub> H <sub>19</sub> ClO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	282.76 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless or light yellow liquid/oil; White to light yellow powder to crystal	<a href="#">[4]</a>
Solubility	Soluble in Chloroform (Slightly), Methanol (Slightly)	<a href="#">[2]</a>
Storage Temperature	Refrigerator, under inert atmosphere	<a href="#">[2]</a>
Boiling Point	396.5±32.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.121 g/cm <sup>3</sup>	<a href="#">[2]</a>

## Experimental Protocol: Synthesis

A common method for the synthesis of **Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate** involves a Friedel-Crafts acylation reaction.[\[4\]](#) A detailed procedure is outlined below.[\[5\]](#)

### 3.1. Materials and Reagents

- Methyl-2-methyl-2-phenylpropanoate
- 4-chlorobutyryl chloride
- Aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (MDC)
- Concentrated Hydrochloric acid (HCl)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### 3.2. Equipment

- Two reaction vessels equipped with stirrers and cooling systems
- Dropping funnels
- Separatory funnel
- Rotary evaporator

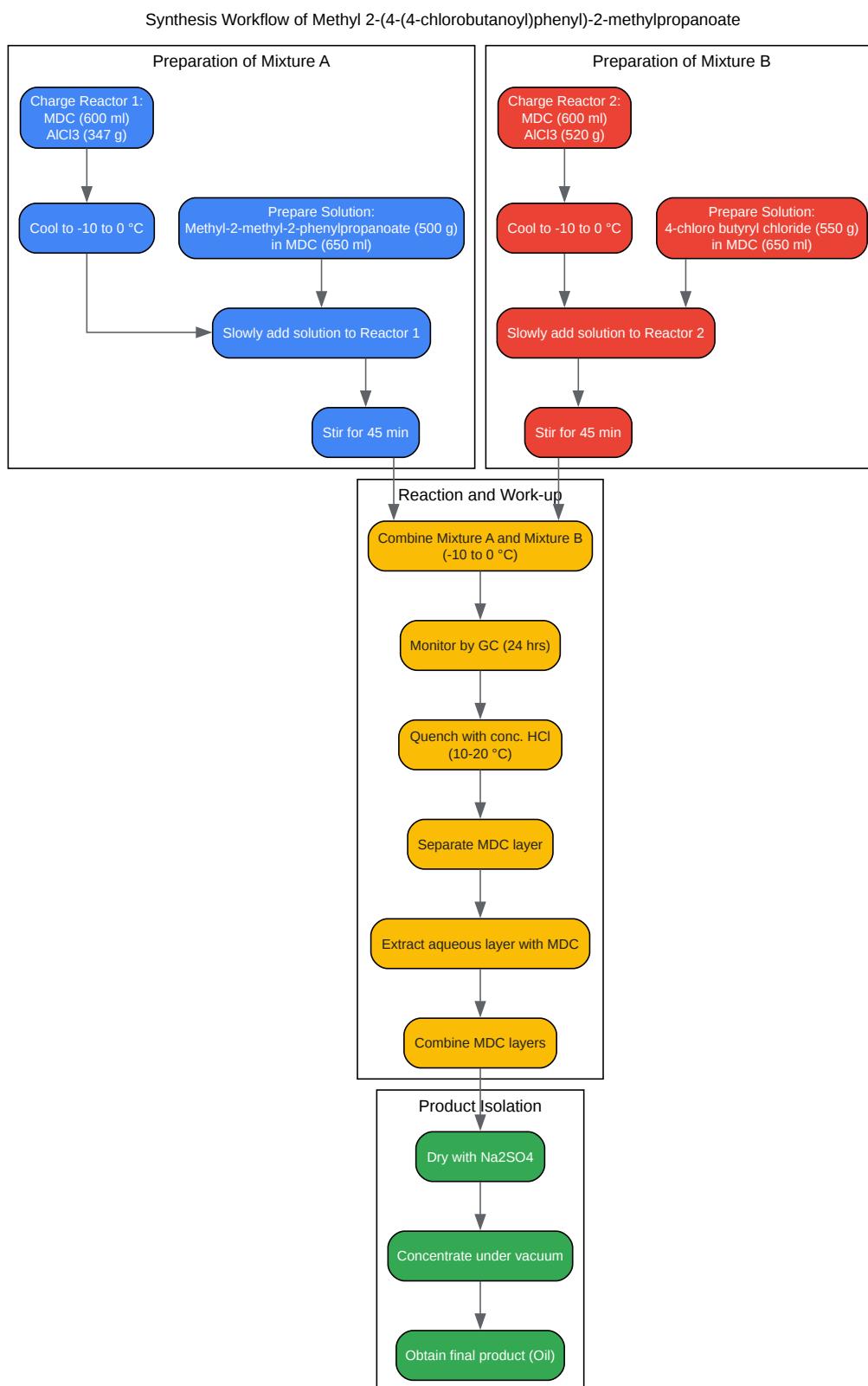
### 3.3. Procedure

- Preparation of Mixture A:
  - Charge a reaction vessel with 600 ml of dichloromethane (MDC) and 347 g of aluminum chloride.
  - Cool the mixture to a temperature between -10 °C and 0 °C.
  - In a separate container, dissolve 500 g of Methyl-2-methyl-2-phenylpropanoate in 650 ml of MDC.
  - Slowly add the Methyl-2-methyl-2-phenylpropanoate solution to the reactor through a dropping funnel, maintaining the temperature between -10 °C and 0 °C.
  - Stir the resulting Mixture A for 45 minutes at this temperature range.
- Preparation of Mixture B:
  - In a separate reaction vessel, charge 600 ml of MDC and 520 g of aluminum chloride.
  - Cool this mixture to between -10 °C and 0 °C.
  - Dissolve 550 g of 4-chloro butyryl chloride in 650 ml of MDC.
  - Slowly add the 4-chloro butyryl chloride solution to the second reactor via a dropping funnel, keeping the temperature between -10 °C and 0 °C.
  - Stir the resulting Mixture B for 45 minutes at this temperature.

- Reaction:
  - Slowly add Mixture A to Mixture B while maintaining the reaction temperature between -10 °C and 0 °C.
  - Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically complete within 24 hours.
- Quenching and Extraction:
  - Once the reaction is complete, slowly quench the reaction mass in 1 liter of concentrated HCl, ensuring the temperature is maintained between 10-20 °C.
  - Stir the mixture for 30 minutes.
  - Separate the MDC layer.
  - Extract the aqueous layer with 500 ml of MDC.
  - Combine the MDC layers.
- Isolation:
  - Dry the combined MDC layer over sodium sulfate.
  - Concentrate the solution under vacuum to obtain the title compound as an oil (yield: 880 g).

## Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process described above.

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Caption: Synthesis Workflow Diagram.

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